

# PD173955: A Comparative Guide to its Tyrosine Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**PD173955** is a potent, ATP-competitive pyrido[2,3-d]pyrimidine derivative that has been widely studied as a tyrosine kinase inhibitor. Initially recognized for its strong inhibition of Src family kinases, further research has revealed a broader spectrum of activity. This guide provides a comparative analysis of **PD173955**'s cross-reactivity with other tyrosine kinases, supported by available experimental data. Understanding the selectivity profile of this compound is crucial for its application as a research tool and for guiding the development of more specific inhibitors.

## **Quantitative Analysis of Kinase Inhibition**

The inhibitory activity of **PD173955** has been quantified against several key tyrosine kinases. The following tables summarize the available half-maximal inhibitory concentration (IC50) values from both biochemical and cell-based assays.

Table 1: Biochemical Assay Data for **PD173955** Inhibition



Kinase Target	IC50 (nM)	Assay Type
Bcr-Abl	1-2[1]	In vitro kinase assay
Src	22[2]	In vitro kinase assay
Yes	~22	In vitro kinase assay
c-Kit	~25-50[1]	In vitro autophosphorylation assay
FGFRα	Less potent than Src/Abl	Not specified
InsR	No significant activity	Not specified
PKC	No significant activity	Not specified

Table 2: Cell-Based Assay Data for PD173955 Inhibition

Cell Line/Target	IC50 (nM)	Assay Type
Bcr-Abl dependent cells	2-35[1]	Cell proliferation assay
c-Kit dependent (M07e) cells	40[1]	Cell proliferation assay
IL-3 dependent (M07e) cells	250[1]	Cell proliferation assay
GM-CSF dependent (M07e) cells	1000[1]	Cell proliferation assay

Note: The broader cross-reactivity profile of **PD173955** across a comprehensive kinome scan is not extensively available in the public domain. The selectivity entropy score for **PD173955** has been reported as 3.3, which is considerably higher than that of imatinib (0.8), suggesting a wider range of off-target interactions.

## **Experimental Protocols**

To ensure the reproducibility and accurate interpretation of kinase inhibition data, detailed experimental protocols are essential. Below is a representative, non-radioactive protocol for a tyrosine kinase inhibition assay.





## General Protocol for Non-Radioactive Tyrosine Kinase Inhibition Assay (ELISA-based)

This protocol outlines a general method for determining the IC50 of an inhibitor against a specific tyrosine kinase.

- 1. Materials:
- Recombinant Tyrosine Kinase
- Specific peptide substrate with a biotin tag
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP solution
- PD173955 or other test inhibitors
- · Streptavidin-coated 96-well plates
- Phosphotyrosine-specific antibody conjugated to Horseradish Peroxidase (HRP)
- TMB (3,3',5,5'-tetramethylbenzidine) substrate
- Stop solution (e.g., 2 N H2SO4)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Plate reader capable of measuring absorbance at 450 nm
- 2. Procedure:
- Plate Preparation: Wash the streptavidin-coated plates twice with wash buffer. Add 100 μL of the biotinylated peptide substrate solution (e.g., 1-5 μg/mL in PBS) to each well and incubate for 1-2 hours at room temperature to allow for binding. Wash the plates three times with wash buffer.



#### Kinase Reaction:

- Prepare serial dilutions of PD173955 in kinase reaction buffer.
- $\circ$  In each well, add 50 µL of the recombinant kinase solution.
- Add 25 μL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.
- Pre-incubate for 10-15 minutes at room temperature.
- Initiate the kinase reaction by adding 25 μL of ATP solution (the final concentration should be at or near the Km for the specific kinase).
- Incubate for 30-60 minutes at 30°C.

#### Detection:

- Stop the reaction by washing the wells three times with wash buffer.
- Add 100 μL of the phosphotyrosine-specific HRP-conjugated antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
- Wash the wells five times with wash buffer.
- Add 100 μL of TMB substrate and incubate in the dark for 15-30 minutes.
- Stop the color development by adding 100 μL of stop solution.

#### Data Analysis:

- Measure the absorbance at 450 nm using a plate reader.
- Subtract the background absorbance (wells with no kinase).
- Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## **Signaling Pathway Visualizations**

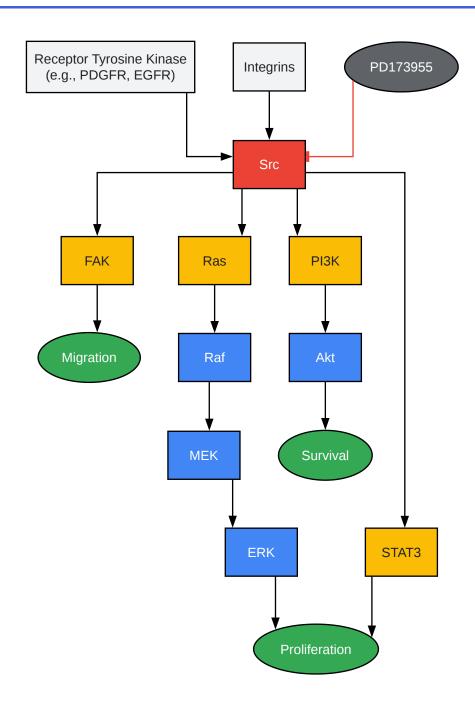




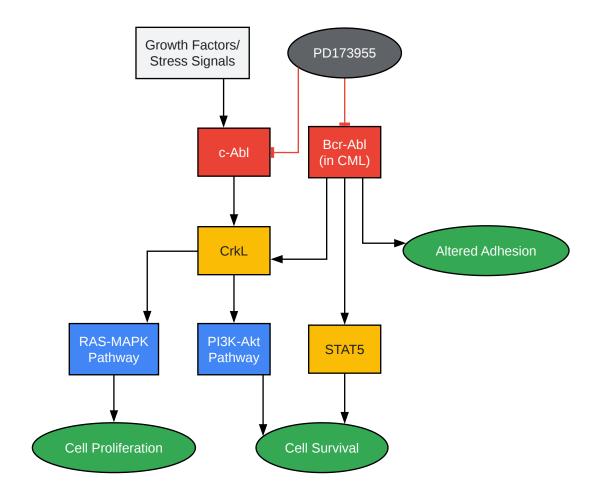


The following diagrams, generated using DOT language, illustrate the key signaling pathways affected by **PD173955**'s primary targets.

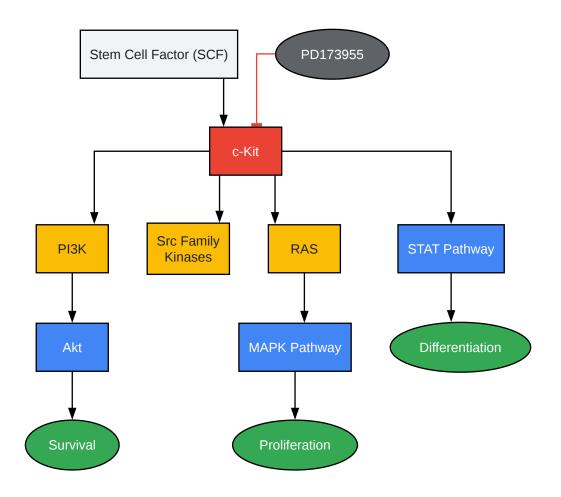












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### References

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- To cite this document: BenchChem. [PD173955: A Comparative Guide to its Tyrosine Kinase Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684432#pd173955-cross-reactivity-with-other-tyrosine-kinases]



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